Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate
Overview
Description
“Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate” is a chemical compound with the molecular formula C13H12FNO2S . It is synthesized by various suppliers such as Zhejiang Hangyu API Co., Ltd .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate” consists of 13 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be viewed in the structural formula provided by the supplier .
Physical And Chemical Properties Analysis
“Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate” has a molar mass of 265.3 g/mol . It is stored at temperatures between 2-8°C . The compound is a liquid at room temperature .
Scientific Research Applications
Glucosidase Inhibition Studies
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, a category including Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate, have been studied for their glucosidase inhibition properties. A study demonstrated that these compounds exhibit significant inhibition towards α-glucosidase and β-glucosidase enzymes. Among these, a specific compound showed high percentage inhibition, suggesting potential therapeutic applications in metabolic disorders where glucosidase activity is a concern (Babar et al., 2017).
Antimicrobial and Anticancer Activity
Research indicates that thiazole derivatives, including compounds similar to Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate, have shown promising antimicrobial activities. A study highlighted the synthesis of various thiazole compounds and their efficacy against bacterial and fungal strains, implying their potential as antimicrobial agents (Wardkhan et al., 2008). Additionally, another study discussed the synthesis of a quinazolinone-based derivative similar to Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate, showing potent inhibitory activity against cancer cell lines and specific tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
Anti-Inflammatory and Analgesic Properties
A series of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, related to the compound , have been synthesized and tested for their anti-inflammatory and analgesic activities. Some compounds in this series showed activities comparable to standard drugs like indomethacin and aspirin, indicating their potential in treating pain and inflammation (Attimarad et al., 2017).
Antiplatelet Agent Research
Thiazole compounds, akin to Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate, have been explored as antiplatelet agents. One study focused on the photo-stability of a thiazole-based antiplatelet agent in aqueous solutions, providing insights into the stability and efficacy of these compounds under various conditions (Hanamori et al., 1992).
Antiamoebic Activity
Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, similar to the compound , have demonstrated promising antiamoebic activity against Acanthamoeba polyphaga. This suggests potential applications in treating amoebic infections (Shirai et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEELAASIOGICDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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